3-(3-methoxyphenyl)-6-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-6-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a pyrazolylmethyl group attached to an oxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-6-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps:
Formation of the Oxazolo[5,4-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazolo[5,4-b]pyridine ring.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxy group is introduced to the phenyl ring.
Attachment of the Pyrazolylmethyl Group: This step involves the formation of the pyrazole ring, which can be synthesized via cyclocondensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Final Coupling: The final step involves coupling the pyrazolylmethyl group to the oxazolo[5,4-b]pyridine core, typically using amide bond formation reactions under conditions such as peptide coupling reagents (e.g., EDC, HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the oxazolo[5,4-b]pyridine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield phenolic compounds, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features suggest potential bioactivity, which can be explored in various biological assays.
Medicine
In medicinal chemistry, 3-(3-methoxyphenyl)-6-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide could be investigated for its pharmacological properties. Its potential as an anti-inflammatory, anticancer, or antimicrobial agent can be explored through in vitro and in vivo studies .
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The pyrazole and oxazolo[5,4-b]pyridine moieties could play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methoxyphenyl)-6-methyl-N-[(1,3,5-dimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- 3-(3-methoxyphenyl)-6-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Uniqueness
The uniqueness of 3-(3-methoxyphenyl)-6-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group on the phenyl ring and the trimethyl substitution on the pyrazole ring can significantly affect its interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C22H23N5O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-6-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H23N5O3/c1-12-9-17(21(28)23-11-18-13(2)25-27(4)14(18)3)19-20(26-30-22(19)24-12)15-7-6-8-16(10-15)29-5/h6-10H,11H2,1-5H3,(H,23,28) |
InChI Key |
PJDOOHKHBUTDOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC(=CC=C3)OC)C(=O)NCC4=C(N(N=C4C)C)C |
Origin of Product |
United States |
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